

### molecular structure of CJC-1295 with DAC

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CJC-1295 |           |
| Cat. No.:            | B1424770 | Get Quote |

An In-depth Technical Guide to the Molecular Structure of CJC-1295 with DAC

#### Introduction

CJC-1295 with Drug Affinity Complex (DAC) is a long-acting, synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2] Developed by ConjuChem Biotechnologies, it represents a significant modification of the native GHRH peptide, engineered to enhance stability and prolong its biological activity.[1] The core structure is a tetrasubstituted version of the first 29 amino acids of GHRH (GRF(1-29)), which is the shortest fully functional fragment of the hormone.[3][4][5] The key innovation lies in the covalent attachment of a Drug Affinity Complex (DAC), which allows the peptide to bind reversibly to serum albumin, drastically extending its circulatory half-life from minutes to several days.[4][6][7] This modification provides a sustained physiological stimulation of the pituitary gland, leading to increased endogenous secretion of growth hormone (GH) and, subsequently, insulin-like growth factor-1 (IGF-1).[1][4] This technical guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and standard experimental characterization protocols for CJC-1295 with DAC, intended for researchers, scientists, and professionals in drug development.

## **Molecular Structure and Properties**

The molecular architecture of **CJC-1295** with DAC is defined by two principal components: the modified peptide chain and the attached DAC moiety.

### **Peptide Backbone and Amino Acid Substitutions**



The peptide component of **CJC-1295** is a modified version of GRF(1-29).[1] To confer resistance to rapid enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), four amino acids in the native sequence have been strategically replaced.[3][5][6] These substitutions enhance the peptide's stability while preserving its high binding affinity for the GHRH receptor.[3][6]

Table 1: Amino Acid Sequence and Modifications of CJC-1295 with DAC

| Position | Original Amino<br>Acid (in GHRH) | Substituted Amino<br>Acid (in CJC-1295) | Purpose of<br>Substitution                |
|----------|----------------------------------|-----------------------------------------|-------------------------------------------|
| 2        | L-Alanine                        | D-Alanine                               | Prevents DPP-4<br>cleavage                |
| 8        | Arginine                         | Glutamine                               | Enhances stability                        |
| 15       | Glycine                          | Alanine                                 | Enhances stability                        |
| 27       | Methionine                       | Leucine                                 | Prevents oxidation and enhances stability |

The full amino acid sequence of the peptide portion is: Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Gln-Ser-Tyr-Arg-Lys-Val-Leu-Ala-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Leu-Ser-Arg-Lys[8]

## The Drug Affinity Complex (DAC)

The defining feature of this molecule is the Drug Affinity Complex (DAC), which is responsible for its extended half-life.[4] The DAC consists of a reactive chemical, N-epsilon-3-maleimidopropionic acid (MPA), which is covalently bonded to the epsilon-amino group of a lysine residue at the C-terminus of the peptide.[3][4] This maleimide group allows the entire molecule to form a stable thioether bond with the free thiol group on circulating serum albumin. [2][4][7] This bioconjugation protects the peptide from rapid renal clearance and enzymatic degradation, extending its half-life to approximately 6-8 days.[1][6]

#### **Physicochemical Properties**

The complete molecular structure, including the peptide and DAC, results in the following properties.



Table 2: Physicochemical Properties of CJC-1295 with DAC

| Property          | Value                           | Source(s)  |
|-------------------|---------------------------------|------------|
| Molecular Formula | C165H269N47O46                  | [1][9][10] |
| Molecular Weight  | ~3647.28 g/mol                  | [6][10]    |
| Amino Acid Count  | 30                              | [6][10]    |
| Appearance        | Lyophilized white powder        | [10][11]   |
| Purity (Typical)  | ≥99% (via HPLC)                 | [11][12]   |
| Half-life         | 6-8 days                        | [1][6]     |
| Solubility        | Soluble in bacteriostatic water | [11]       |
| Storage           | -20°C as lyophilized powder     | [9][10]    |

## **Mechanism of Action and Signaling Pathway**

**CJC-1295** with DAC functions as a GHRH receptor agonist, mimicking the action of the endogenous hormone.[7][13] Its prolonged presence in the bloodstream allows for sustained, rather than acutely pulsatile, stimulation of the pituitary gland.

- Receptor Binding: CJC-1295 selectively binds to GHRH receptors (GHRH-R) located on the surface of somatotroph cells in the anterior pituitary gland.[6][7]
- G-Protein Activation: This binding event activates intracellular G-proteins associated with the receptor.[3][14]
- Second Messenger Cascade: The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  [6]
- PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6]

#### Foundational & Exploratory





- Gene Transcription and GH Synthesis: PKA initiates a phosphorylation cascade that ultimately leads to the phosphorylation of transcription factors.[6] These factors enter the nucleus and promote the transcription of the growth hormone gene, leading to the synthesis and accumulation of GH within the somatotrophs.[6][14]
- GH Release: The synthesized GH is then released into the bloodstream in a pulsatile manner, although the sustained presence of **CJC-1295** with DAC leads to an overall increase in the amplitude and trough levels of GH secretion.[1][6] A single injection can elevate plasma GH levels 2- to 10-fold for six days or more.[1]
- IGF-1 Production: Circulating GH travels to the liver and other peripheral tissues, where it stimulates the production and release of Insulin-like Growth Factor-1 (IGF-1).[3][15] This process may involve the activation of the JAK-STAT signaling pathway.[3][14] IGF-1 mediates many of the anabolic and growth-promoting effects of GH.[15]





Click to download full resolution via product page

Caption: Signaling pathway of **CJC-1295** with DAC.



## **Experimental Protocols for Characterization**

The synthesis and characterization of **CJC-1295** with DAC involve standard peptide chemistry and analytical techniques to ensure purity, identity, and stability.

### **Protocol 1: Solid-Phase Peptide Synthesis (SPPS)**

This protocol describes a generalized approach for synthesizing the peptide backbone.

- Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is selected for Cterminal amide peptides.
- Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the first amino acid coupled to the resin is removed using a 20% piperidine solution in dimethylformamide (DMF).
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain. The reaction is monitored for completion (e.g., via a Kaiser test).
- Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence until the full 30-amino acid peptide is assembled.
- DAC Moiety Conjugation: The Fmoc group is removed from the N-terminus of the final lysine residue, and the MPA linker is coupled to its side-chain amino group.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all sidechain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
- Precipitation and Purification: The crude peptide is precipitated from the cleavage solution using cold diethyl ether, centrifuged, and washed to yield the raw product for subsequent purification.

## **Protocol 2: Purification and Purity Analysis via RP-HPLC**

High-Performance Liquid Chromatography is the gold standard for purifying peptides and assessing their purity.[16][17]



- Sample Preparation: The lyophilized crude peptide is reconstituted in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[18]
- Instrumentation Setup: A reversed-phase HPLC system equipped with a C18 column is used.[17][18] The system includes a binary pump for gradient elution, a UV detector set to 214 nm and 280 nm for peptide bond and aromatic residue detection, and a fraction collector for preparative runs.[18]
- Gradient Elution: A linear gradient of increasing Solvent B concentration is applied over a set period (e.g., 5% to 65% acetonitrile over 30 minutes).[17] This separates the target peptide from impurities and synthesis by-products based on hydrophobicity.
- Analysis and Fraction Collection: For purification, fractions corresponding to the main peptide peak are collected. For purity analysis, the area of the main peak is integrated and expressed as a percentage of the total peak area in the chromatogram. A purity level of ≥99% is standard for research-grade peptides.[12]
- Lyophilization: The purified fractions are pooled, frozen, and lyophilized (freeze-dried) to obtain the final product as a stable, white powder.[10][12]

# Protocol 3: Structural Verification via Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight and primary structure of the synthesized peptide.[16]

- Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a
  suitable solvent. For Electrospray Ionization (ESI-MS), this is often an acetonitrile/water
  mixture. For Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), the sample is cocrystallized with a matrix (e.g., sinapinic acid) on a target plate.[16]
- Mass Analysis:
  - ESI-MS: The sample is infused into the mass spectrometer, where it is ionized to produce multiply charged ions. The instrument measures the mass-to-charge (m/z) ratio of these







ions, and the resulting spectrum is deconvoluted to determine the exact molecular weight of the peptide.[16]

- MALDI-TOF-MS: The sample plate is irradiated with a laser, causing the peptide to desorb and ionize. The time it takes for the ions to travel through a flight tube to the detector is measured, which directly correlates to their m/z ratio, providing a highly accurate molecular weight.[16]
- Data Interpretation: The experimentally determined molecular weight is compared to the theoretical calculated mass based on the peptide's atomic formula (C<sub>165</sub>H<sub>269</sub>N<sub>47</sub>O<sub>46</sub>). A match within a narrow tolerance confirms the identity of CJC-1295 with DAC.[16] Further fragmentation analysis (MS/MS) can be performed to verify the amino acid sequence.[17]





Click to download full resolution via product page

Caption: Experimental workflow for CJC-1295 with DAC.



### Conclusion

CJC-1295 with DAC is a sophisticated, chemically engineered peptide designed for prolonged therapeutic action. Its structure is based on a stabilized 29-amino acid GHRH analogue, which is covalently linked to a Drug Affinity Complex. This unique design enables reversible binding to serum albumin, extending the peptide's half-life and providing sustained stimulation of the GH/IGF-1 axis. The synthesis and verification of this complex molecule rely on established protocols in peptide chemistry, including solid-phase synthesis, HPLC purification, and mass spectrometric analysis, ensuring a high-purity product for reliable and reproducible research in endocrinology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CJC-1295 Wikipedia [en.wikipedia.org]
- 2. elitemiamipeptides.com [elitemiamipeptides.com]
- 3. corepeptides.com [corepeptides.com]
- 4. particlepeptides.com [particlepeptides.com]
- 5. corepeptides.com [corepeptides.com]
- 6. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 7. exploring-peptides.com [exploring-peptides.com]
- 8. humapeptide.com [humapeptide.com]
- 9. aapep.bocsci.com [aapep.bocsci.com]
- 10. peptiology.co.uk [peptiology.co.uk]
- 11. purehealthpeptides.com [purehealthpeptides.com]
- 12. ai-peptides.com [ai-peptides.com]
- 13. polarispeptides.com [polarispeptides.com]
- 14. rawamino.com [rawamino.com]



- 15. ebar.com [ebar.com]
- 16. ijsra.net [ijsra.net]
- 17. biovera.com.au [biovera.com.au]
- 18. Protocol for Peptide Mapping Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [molecular structure of CJC-1295 with DAC].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1424770#molecular-structure-of-cjc-1295-with-dac]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com